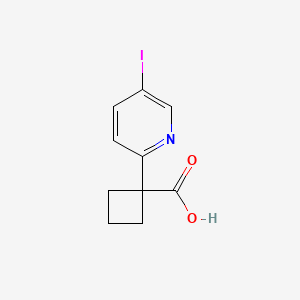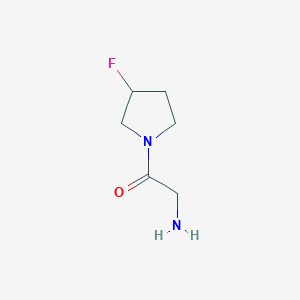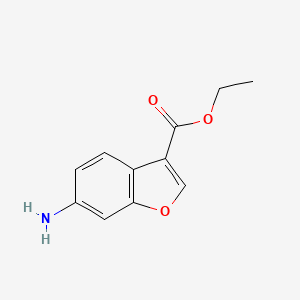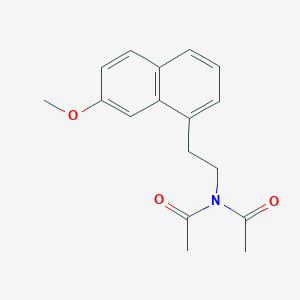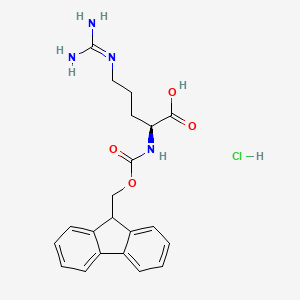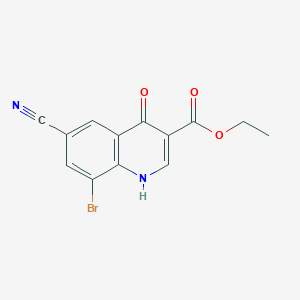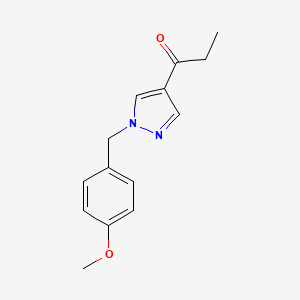
1-(1-(4-甲氧基苄基)-1H-吡唑-4-基)丙-1-酮
描述
1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one , also known by its chemical formula C14H16N2O2 , is a synthetic compound with interesting pharmacological properties. Let’s break down its characteristics:
- IUPAC Name : 1-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-1-propanone
- Molecular Weight : 244.29 g/mol
- CAS Number : 1105039-60-8
Molecular Structure Analysis
The molecular structure of 1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one consists of a pyrazole ring fused with a propanone moiety. The methoxybenzyl group is attached to the pyrazole ring. The presence of the methoxy group suggests potential interactions with biological targets.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Its reactivity depends on the functional groups present. Investigating its reactivity with different reagents would provide valuable insights.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone)
- Melting Point : Not specified
- Boiling Point : Not specified
- Stability : Stable under standard conditions
科学研究应用
-
Scientific Field: Pharmacology
- Application : Synthesis and Adrenolytic Activity of New Propanolamines .
- Methods : The synthesis of (2 R,S )-1- (6-methoxy-4- (methoxymethyl)-1 H -indol-5-yloxy)-3- (2- (2-methoxyphenoxy)ethylamino)propan-2-ol and (2 R,S )-1- (4-methoxy-6- (methoxymethyl)-1 H -indol-5-yloxy)-3- (2- (2-methoxyphenoxy)ethylamino)propan-2-ol is described .
- Results : The compounds were tested for electrographic, antiarrhythmic, hypotensive, and spasmolytic activity, as well as for α 1 -, α 2 - and β 1 -adrenoceptor binding affinity .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Methods : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
- Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
-
Scientific Field: Antibiotics
- Application : Hemisynthesis and Biological Evaluation of Cinnamylated, Benzylated, and Prenylated Dihydrochalcones .
- Methods : The catalytic Friedel–Crafts alkylation of the readily available aglycon moiety of neohesperidin dihydrochalcone was performed using cinnamyl, benzyl, and isoprenyl alcohols .
- Results : The antibacterial and cytotoxic potential of these novel analogs was evaluated in vitro and highlighted some relations between the structure and the pharmacological properties of alkylated dihydrochalcones .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution .
- Methods : The e- in the pi bond attacks the electrophile. One carbon gets a positive charge the other forms a C-E bond. This forms the arenium ion. The arenium ion is conjugated but not aromatic .
- Results : This methodology has been applied to the unique preparation of the potential bioactive compound .
-
Scientific Field: Antibiotics
- Application : Hemisynthesis and Biological Evaluation of Cinnamylated, Benzylated, and Prenylated Dihydrochalcones .
- Methods : The catalytic Friedel–Crafts alkylation of the readily available aglycon moiety of neohesperidin dihydrochalcone was performed using cinnamyl, benzyl, and isoprenyl alcohols .
- Results : The antibacterial and cytotoxic potential of these novel analogs was evaluated in vitro and highlighted some relations between the structure and the pharmacological properties of alkylated dihydrochalcones .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution .
- Methods : The e- in the pi bond attacks the electrophile. One carbon gets a positive charge the other forms a C-E bond. This forms the arenium ion. The arenium ion is conjugated but not aromatic .
- Results : This methodology has been applied to the unique preparation of the potential bioactive compound .
安全和危害
- Toxicity : Limited toxicity data available; handle with caution.
- Hazardous Reactions : No specific hazardous reactions reported.
- Storage : Store in a cool, dry place away from direct sunlight.
未来方向
- Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize pharmacological properties.
- Synthetic Pathways : Develop efficient synthetic routes for large-scale production.
属性
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVMYOECVAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188393 | |
| Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)propan-1-one | |
CAS RN |
1105039-60-8 | |
| Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105039-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


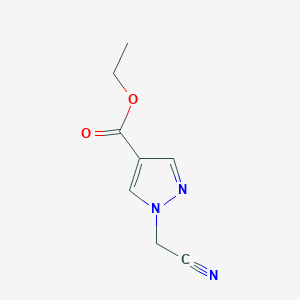
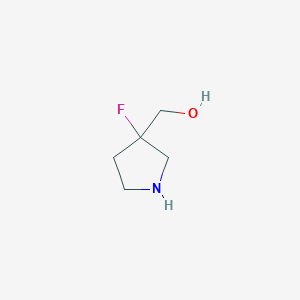
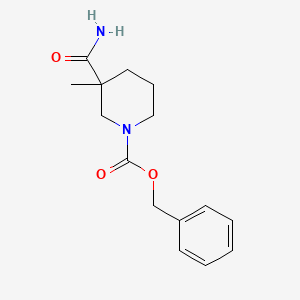
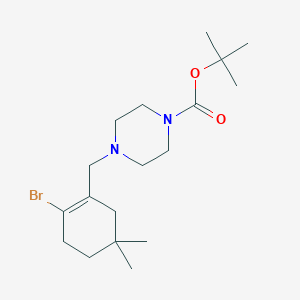
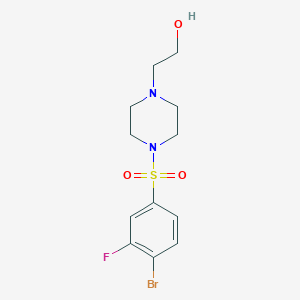
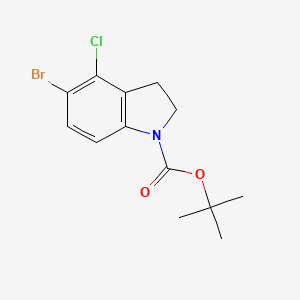
![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)
